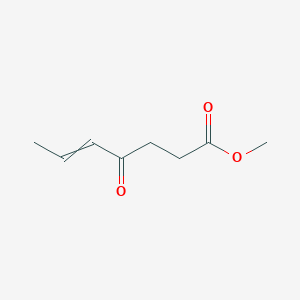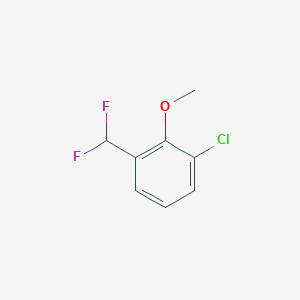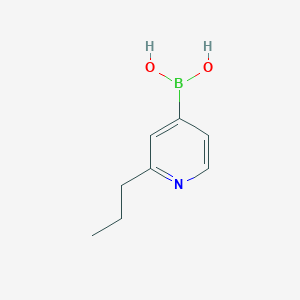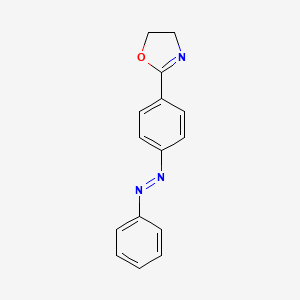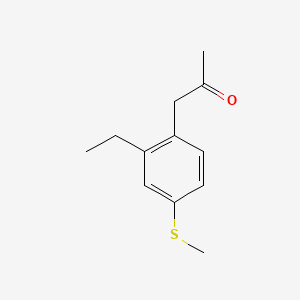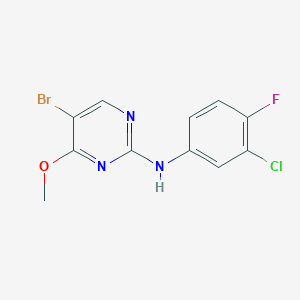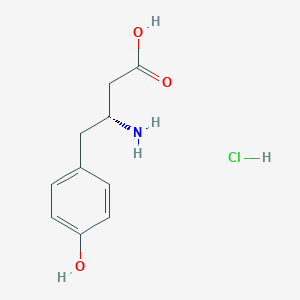
D-|A-Homo-Tyr-OH.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-|A-Homo-Tyr-OH.HCl: is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-|A-Homo-Tyr-OH.HCl can be achieved through solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc)-based chemistry . The process involves the following steps:
Fmoc Protection: The amino group of the tyrosine derivative is protected using the Fmoc group.
Coupling: The protected amino acid is coupled with other amino acids or peptides using carbodiimide-based coupling agents.
Deprotection: The Fmoc group is removed using piperidine, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS techniques. The use of automated peptide synthesizers allows for the efficient and high-throughput production of this compound. The process is optimized to minimize the use of hazardous reagents and solvents, making it more environmentally friendly.
化学反应分析
Types of Reactions: D-|A-Homo-Tyr-OH.HCl undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine derivative can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Halogenated tyrosine derivatives.
科学研究应用
Chemistry: D-|A-Homo-Tyr-OH.HCl is used in the synthesis of peptides and proteins. It serves as a building block in the development of novel peptides with potential therapeutic applications .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based probes for imaging and diagnostic purposes .
Medicine: this compound has potential applications in drug development. It is used in the design of peptide-based drugs targeting specific receptors and enzymes. The compound’s ability to modulate biological pathways makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its unique chemical properties make it suitable for various applications, including the development of bioactive surfaces and materials .
作用机制
The mechanism of action of D-|A-Homo-Tyr-OH.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects .
Molecular Targets and Pathways:
Enzymes: this compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: The compound can bind to receptors, modulating their signaling pathways and affecting cellular responses.
相似化合物的比较
L-|A-Homo-Tyr-OH.HCl: A similar compound with a different stereochemistry.
Tyrosine Derivatives: Other derivatives of tyrosine, such as L-tyrosine and D-tyrosine, share similar chemical properties but differ in their biological activities.
Uniqueness: D-|A-Homo-Tyr-OH.HCl is unique due to its specific stereochemistry and chemical structure. This uniqueness allows it to interact with molecular targets in a distinct manner, leading to different biological effects compared to other tyrosine derivatives .
属性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
(3R)-3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1 |
InChI 键 |
HCZHTEBBIGUZTQ-DDWIOCJRSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)O.Cl |
规范 SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


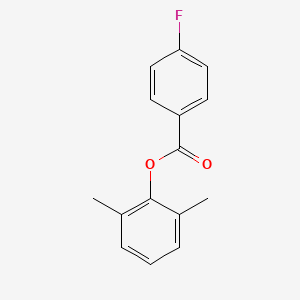
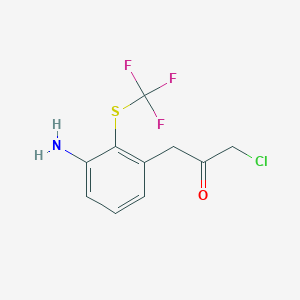
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
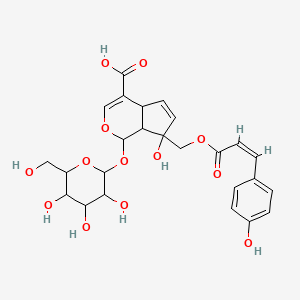
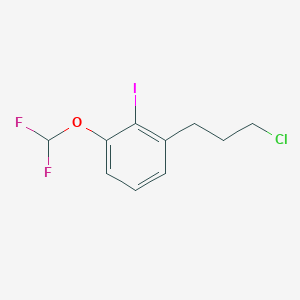
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)
